Bienvenue dans la boutique en ligne BenchChem!

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid

Medicinal chemistry Conformational analysis Building block design

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (CAS 1138444-21-9) is a heterocyclic building block belonging to the pyridine-4-carboxylic acid (isonicotinic acid) class. It features a Boc (tert-butoxycarbonyl)-protected aminomethyl group at the 3-position, a methoxy substituent at the 5-position, and a free carboxylic acid at the 4-position.

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
CAS No. 1138444-21-9
Cat. No. B1372191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid
CAS1138444-21-9
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)OC
InChIInChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-8-5-14-7-9(19-4)10(8)11(16)17/h5,7H,6H2,1-4H3,(H,15,18)(H,16,17)
InChIKeyMRYHXTSZIJEVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (CAS 1138444-21-9): Structural Identity and Procurement Baseline


3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid (CAS 1138444-21-9) is a heterocyclic building block belonging to the pyridine-4-carboxylic acid (isonicotinic acid) class. It features a Boc (tert-butoxycarbonyl)-protected aminomethyl group at the 3-position, a methoxy substituent at the 5-position, and a free carboxylic acid at the 4-position. Its molecular formula is C₁₃H₁₈N₂O₅, with a molecular weight of 282.29 g/mol, a computed XLogP3 of 0.9, and a topological polar surface area (TPSA) of 97.8 Ų [1]. The compound is listed under MDL number MFCD11857693 and is commercially available from multiple suppliers with specified purities ranging from 95% to 97% [2]. Sigma-Aldrich offers it as an AldrichCPR product, indicating it is a rare chemical provided without pre-collected analytical data .

Why 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid Cannot Be Replaced by Generic Pyridine Building Blocks


Isonicotinic acid derivatives with Boc-protected amines are widely used as intermediates in medicinal chemistry. However, substitution with structurally similar analogs can lead to divergent downstream outcomes due to three interdependent factors: (1) the presence of a methylene spacer between the Boc-amine and the pyridine ring alters the geometry and conformational flexibility of the deprotected amine relative to directly-attached Boc-amino analogs [1]; (2) the 5-methoxy group exerts an electron-donating effect that modulates the electronic character of the pyridine ring, influencing both reactivity in subsequent synthetic steps and the pharmacological properties of final compounds [2]; (3) the combination of the 3-aminomethyl, 5-methoxy, and 4-carboxylic acid functional groups creates a unique vectorial orientation that cannot be replicated by regioisomers such as 5-(Boc-amino)-2-methoxyisonicotinic acid or nicotinic acid series analogs [3]. These structural features collectively determine the compound's utility as a scaffold for specific target engagements.

Quantitative Differentiation Evidence for 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid vs. Closest Analogs


Conformational Flexibility: Rotatable Bond Count Comparison with Directly-Attached Boc-Amino Analog

The target compound possesses 6 rotatable bonds, compared to 5 for the directly-attached analog 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8) [1][2]. This additional degree of rotational freedom arises from the methylene spacer between the carbamate nitrogen and the pyridine ring. The increased flexibility allows the terminal amine—upon Boc deprotection—to sample a wider conformational space, potentially enabling interactions with binding pockets that are inaccessible to the more constrained directly-attached amino analog.

Medicinal chemistry Conformational analysis Building block design

Lipophilicity Tuning: XLogP3 Differential with Methoxy-Containing vs. Des-Methoxy Analogs

The target compound exhibits a computed XLogP3 value of 0.9, which is lower than the XLogP3 of 1.5 observed for both 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8) and 3-(Boc-amino)isonicotinic acid (CAS 179024-65-8) [1][2][3]. This 0.6 log unit reduction indicates that the presence of the methylene spacer increases polar character relative to the directly-attached amino analog, despite the additional carbon atom. Compared to the des-methoxy analog 3-(Boc-amino)isonicotinic acid (XLogP3 = 1.5), the target compound is predicted to be more water-soluble, which may facilitate handling in aqueous reaction conditions.

Physicochemical property optimization Drug-likeness Lead optimization

Regioisomeric Distinction: 3-Aminomethyl-5-methoxy-4-carboxylic Acid vs. 5-Amino-2-methoxy-4-carboxylic Acid Scaffolds

The target compound's substitution pattern—a Boc-aminomethyl at position 3, methoxy at position 5, and carboxylic acid at position 4—is regioisomerically distinct from 5-(Boc-amino)-2-methoxyisonicotinic acid (CAS 183741-86-8), which places the Boc-amino at position 5 and methoxy at position 2 [1]. This difference in substitution vectors results in a distinct spatial orientation of the three functional groups. In isonicotinic acid-based kinase inhibitor design, the relative positioning of the hinge-binding motif, solubilizing group, and exit vector is critical for target selectivity.

Regiochemistry Scaffold diversity Kinase inhibitor design

Commercial Availability and Purity Profile vs. Closest In-Stock Analogs

The target compound is available from multiple suppliers with documented purity specifications: 95% (AKSci, BOC Sciences) and 97% (Suzhou Aijia Pharmatech) [1]. In contrast, the directly-attached analog 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8) is offered by AKSci at 95% purity , and 6-(Boc-aminomethyl)nicotinic acid (CAS 170097-87-7) is available at 98% purity . Sigma-Aldrich lists the target compound as AldrichCPR (custom product request) without analytical data, indicating limited bulk availability compared to some analogs . The target compound's MDL number (MFCD11857693) is distinct from that of the comparator 709666-22-8 (MFCD11052840), enabling unambiguous identification in procurement workflows.

Chemical procurement Building block sourcing Supply chain

Optimal Application Scenarios for 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid Based on Differentiated Evidence


Fragment-Based Drug Design Requiring Extended Amine Geometry

When a medicinal chemistry program requires a pyridine-4-carboxylic acid scaffold with an aminomethyl group at the 3-position—rather than a directly-attached amino group—for optimal hinge-region binding or linker attachment, this compound is the preferred building block. The methylene spacer increases the distance between the pyridine ring and the terminal amine from approximately 1.5 Å (direct attachment) to approximately 2.5 Å, enabling distinct binding interactions upon Boc deprotection . This scenario is particularly relevant for kinase inhibitor programs where the vector of the solubilizing or ribose-pocket-directed group is critical.

Synthesis of DHODH or Immunomodulatory Agent Intermediates

Isonicotinic acid derivatives have been extensively explored as inhibitors of dihydroorotate dehydrogenase (DHODH) and as immunomodulatory agents . The target compound, featuring a Boc-protected aminomethyl group at the 3-position and an electron-donating methoxy group at the 5-position, provides a scaffold that can be elaborated into DHODH-targeting chemotypes. The 5-methoxy substituent may mimic the electronic character of key pharmacophoric elements found in clinical-stage DHODH inhibitors such as teriflunomide and brequinar.

Coordination Chemistry and Metal-Organic Framework Synthesis

Isonicotinic acid derivatives serve as ligands in coordination chemistry for the development of metal-organic frameworks (MOFs) and novel materials . The target compound's three distinct functional groups—carboxylic acid, Boc-protected aminomethyl, and methoxy—offer a multi-dentate coordination potential that is not available in simpler analogs such as 3-(Boc-amino)isonicotinic acid. The increased rotatable bond count (6 vs. 4-5 for analogs) provides greater conformational adaptability for metal coordination geometries.

Custom Synthesis of Patent-Protected Chemical Space

For organizations seeking to access novel chemical space not covered by existing composition-of-matter patents on pyridine-based inhibitors, the 3-aminomethyl-5-methoxy-4-carboxylic acid pattern represents a less-explored regioisomeric configuration compared to the more commonly cited 3-amino or 5-amino isonicotinic acid scaffolds. The compound's AldrichCPR designation confirms it is a relatively rare research chemical , which may offer intellectual property advantages in lead generation campaigns.

Quote Request

Request a Quote for 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.